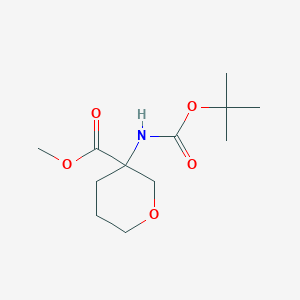
Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate is a chemical compound with the molecular formula C13H23NO5. It is a derivative of tetrahydropyran and is often used as an intermediate in organic synthesis. This compound is known for its stability and versatility in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate typically involves the reaction of tetrahydropyran derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method includes the use of potassium tert-butoxide in tetrahydrofuran (THF) as a solvent. The reaction is carried out under nitrogen atmosphere at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and methyl iodide (CH3I) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability during chemical reactions, allowing for selective deprotection and functionalization of the molecule. This enables the compound to participate in various synthetic transformations, leading to the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
- Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate
Uniqueness
This compound stands out due to its unique tetrahydropyran ring structure, which provides additional stability and reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-12(9(14)16-4)6-5-7-17-8-12/h5-8H2,1-4H3,(H,13,15) |
InChI Key |
JEXXJKMGLXWXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCOC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















